molecular formula C17H16O2 B061112 ethyl 2-(9H-fluoren-9-yl)acetate CAS No. 159803-52-8

ethyl 2-(9H-fluoren-9-yl)acetate

Cat. No.: B061112
CAS No.: 159803-52-8
M. Wt: 252.31 g/mol
InChI Key: KSSIOELMUJKEML-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-fluoren-9-yl)acetate is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ethyl 2-(9H-fluoren-9-yl)acetate and similar fluorene derivatives demonstrate significant potential in metal-ion sensing, particularly for zinc ions. This capability, along with their two-photon absorption properties, makes them suitable for two-photon fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).

  • Fluorene-based copolymers, incorporating components like this compound, exhibit notable physicochemical and luminescent properties. These properties are instrumental in the creation of fluorescent tags for imaging microstructures (Ramírez-Gómez et al., 2017).

  • In kinetic studies, derivatives like ethyl 2-cyano-2-(9H-fluoren-9-yl)acetate have been examined for their ability to release hydrogen atoms, a property significant in hydrogen atom transfer reactions. Such studies contribute to understanding the mechanisms and rates of these reactions (Fu et al., 2022).

  • Fluorene derivatives, including this compound, have been employed in the synthesis of various compounds, indicating their versatility in organic synthesis. For instance, their use in creating spiro[Fluorene-9,3′-[1,2,4]Triazoles] showcases their adaptability in generating novel chemical structures (Gomaa & Ali, 2018).

  • The photophysical characterization of fluorene derivatives, including their two-photon absorption properties, is vital for biological applications like bioimaging. Such studies have led to the development of fluorenyl probes that target specific cellular structures, enhancing imaging techniques (Morales et al., 2010).

  • Fluorene-containing conjugated polymers, like those incorporating this compound, serve as fluorescent chemosensors for metal ions such as silver(I), demonstrating their utility in environmental and analytical chemistry (Xiang et al., 2013).

Properties

IUPAC Name

ethyl 2-(9H-fluoren-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSIOELMUJKEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370172
Record name Ethyl fluorene-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159803-52-8
Record name Ethyl fluorene-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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